3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
The synthesis of 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under specific conditions to form the desired imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the target compound.
Oxidative Coupling: This method involves the coupling of two or more components in the presence of an oxidizing agent.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions:
Chemical Reactions Analysis
3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis and other infectious diseases.
Material Science: Its unique structural characteristics make it useful in the development of new materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing its normal function .
Comparison with Similar Compounds
3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant activity against multidrug-resistant tuberculosis.
3-Bromo-2-methylimidazo[1,2-a]pyridine: This compound has similar structural characteristics but differs in its reactivity and applications.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2,5-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-4-3-5-8-11-7(2)9(10)12(6)8/h3-5H,1-2H3 |
InChI Key |
NTUOXKQCZUXIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.